DPP-IV Inhibitory Activity: 4-Chlorobenzyl Derivative vs. Class-Level Baseline
N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide exhibited concentration-dependent inhibition of human dipeptidyl peptidase-IV (DPP-IV) with an IC50 value of 100 µM (1.00E+5 nM), as measured in human serum using Gly-Pro-p-nitroanilide as substrate with a 5-minute preincubation period [1]. By comparison, the clinically approved DPP-IV inhibitor vildagliptin demonstrates an IC50 of 3.5 nM in human Caco-2 cells, establishing a >28,000-fold potency differential that contextualizes this compound as a low-potency tool for exploratory DPP-IV research rather than a therapeutic candidate [2]. No direct head-to-head data exist comparing this compound with its closest structural analogs (e.g., N-benzyl-3-(3-nitrophenyl)acrylamide) in the same assay; however, the 4-chlorobenzyl substitution distinguishes it from the non-chlorinated benzyl analog that lacks reported DPP-IV activity data.
| Evidence Dimension | DPP-IV enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 µM (human DPP-IV, serum, 5 min preincubation, Gly-Pro-p-nitroanilide substrate) |
| Comparator Or Baseline | Vildagliptin: IC50 = 3.5 nM (human DPP-IV, Caco-2 cells); N-benzyl-3-(3-nitrophenyl)acrylamide: no DPP-IV activity data reported |
| Quantified Difference | ~28,600-fold less potent than vildagliptin; differentiation from non-chlorinated analog based on presence vs. absence of reported DPP-IV activity |
| Conditions | Target compound: human serum, fluorometric detection of p-nitroaniline; Comparator: human Caco-2 cell assay |
Why This Matters
The measurable, albeit modest, DPP-IV inhibitory activity differentiates this compound from analogs lacking any reported DPP-IV engagement data, making it a relevant starting point for structure-activity relationship (SAR) studies focused on the 4-chlorobenzyl pharmacophore contribution.
- [1] BindingDB Entry BDBM50504689 (CHEMBL4471409). Affinity Data: IC50 1.00E+5 nM. Assay Description: Inhibition of DPP4 in human serum assessed as decrease in p-nitroaniline formation using Gly-Pro-p-nitroanilide as substrate preincubated for 5 mins. Curated by ChEMBL, Ural Federal University. View Source
- [2] MedChemExpress. Vildagliptin (LAF237) product information: potent and selective DPP-IV inhibitor, IC50 = 3.5 nM in human Caco-2 cells. View Source
